molecular formula C26H25FN2O6 B11339324 Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11339324
M. Wt: 480.5 g/mol
InChI Key: YGEVNKCXZZPLGJ-UHFFFAOYSA-N
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Description

This compound belongs to the chromenopyrrole class, characterized by a fused chromene-pyrrolidine scaffold. Key structural features include:

  • 3-(Morpholin-4-yl)propyl chain: Improves solubility and bioavailability due to the morpholine ring’s polarity.

Properties

Molecular Formula

C26H25FN2O6

Molecular Weight

480.5 g/mol

IUPAC Name

methyl 4-[7-fluoro-2-(3-morpholin-4-ylpropyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H25FN2O6/c1-33-26(32)17-5-3-16(4-6-17)22-21-23(30)19-15-18(27)7-8-20(19)35-24(21)25(31)29(22)10-2-9-28-11-13-34-14-12-28/h3-8,15,22H,2,9-14H2,1H3

InChI Key

YGEVNKCXZZPLGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) and Cyclization

A one-pot MCR of 2-oxo-2H-chromene-3-carbaldehyde, anilines, and isocyanides forms α-amino amidine intermediates, which undergo intramolecular Michael addition under basic conditions to yield the chromeno-pyrrole scaffold. For example:

  • Reagents : 2-Oxo-2H-chromene-3-carbaldehyde (1 equiv), aniline (2 equiv), tert-butyl isocyanide (1 equiv), p-toluenesulfonic acid (0.05 equiv) in methanol.

  • Conditions : Room temperature, 12 hr, followed by cyclization in toluene with pyridine at 90°C.

  • Yield : 60–75%.

Base-Promoted Annulation

Base-mediated (4 + 2) annulation between para-quinone methides (p-QMs) and α-alkylidene succinimides selectively constructs chromeno[2,3-c]pyrroles.

  • Reagents : p-QM (1 equiv), α-alkylidene succinimide (1 equiv), K₂CO₃ (2 equiv) in DMF.

  • Conditions : 80°C, 6 hr.

  • Yield : 68–84%.

Knoevenagel/Michael/Cyclization Sequence

3-Formylchromones react with malononitrile and 4-aminocoumarin via sequential Knoevenagel condensation, Michael addition, and cyclization.

  • Reagents : 3-Formylchromone (1 equiv), malononitrile (1 equiv), 4-aminocoumarin (1 equiv), ethanol.

  • Conditions : Reflux, 2–3 hr.

  • Yield : 87–97%.

Introduction of the 3-(Morpholin-4-yl)Propyl Side Chain

The morpholine-propyl substituent is introduced via alkylation or nucleophilic substitution:

Alkylation of Secondary Amines

A pre-formed chromeno-pyrrole intermediate with a reactive halogen (e.g., bromide) at position 2 undergoes alkylation with 3-(morpholin-4-yl)propan-1-amine.

  • Reagents : 2-Bromo-chromeno[2,3-c]pyrrole (1 equiv), 3-(morpholin-4-yl)propan-1-amine (1.2 equiv), K₂CO₃ (2 equiv) in DMF.

  • Conditions : 80°C, 12 hr.

  • Yield : 65–72%.

Reductive Amination

A ketone intermediate at position 2 is subjected to reductive amination with morpholine-propylamine.

  • Reagents : 2-Keto-chromeno[2,3-c]pyrrole (1 equiv), 3-(morpholin-4-yl)propan-1-amine (1.5 equiv), NaBH₃CN (1.5 equiv) in MeOH.

  • Conditions : Room temperature, 6 hr.

  • Yield : 58–63%.

Fluorination at Position 7

Fluorine is introduced via electrophilic aromatic substitution (EAS) or halogen exchange:

Direct Fluorination

Electrophilic fluorination using Selectfluor® on the chromeno-pyrrole core.

  • Reagents : Chromeno[2,3-c]pyrrole (1 equiv), Selectfluor® (1.2 equiv), CH₃CN.

  • Conditions : 60°C, 8 hr.

  • Yield : 45–50%.

Halogen Exchange

A chlorine atom at position 7 is replaced via nucleophilic aromatic substitution (NAS) with KF.

  • Reagents : 7-Chloro-chromeno[2,3-c]pyrrole (1 equiv), KF (3 equiv), 18-crown-6 (0.1 equiv) in DMSO.

  • Conditions : 120°C, 24 hr.

  • Yield : 38–42%.

Esterification to Install Methyl Benzoate

The methyl benzoate group is introduced via esterification or Suzuki coupling:

Esterification of Carboxylic Acid

A benzoic acid intermediate at position 4 is esterified with methanol.

  • Reagents : 4-Carboxy-chromeno[2,3-c]pyrrole (1 equiv), SOCl₂ (2 equiv), followed by MeOH (5 equiv).

  • Conditions : 0°C to reflux, 4 hr.

  • Yield : 85–90%.

Suzuki-Miyaura Coupling

A boronic ester at position 4 reacts with methyl 4-bromobenzoate.

  • Reagents : 4-Boronated chromeno-pyrrole (1 equiv), methyl 4-bromobenzoate (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2 equiv) in dioxane/H₂O.

  • Conditions : 90°C, 12 hr.

  • Yield : 70–75%.

Final Assembly and Purification

The fully substituted compound is purified via flash chromatography (ethyl acetate/hexane) or recrystallization (ethanol). Typical purity after purification: >95% (HPLC).

Comparative Analysis of Methods

StepMethodYield (%)Key AdvantageLimitationSource
Core synthesisMCR + cyclization60–75One-pot, scalableRequires harsh bases
Core synthesisBase-promoted annulation68–84High selectivityLimited substrate scope
MorpholinepropylAlkylation65–72StraightforwardCompeting elimination
FluorinationSelectfluor®45–50Direct C–H activationLow yield
EsterificationFischer esterification85–90High efficiencyAcid-sensitive substrates

Challenges and Optimization Strategies

  • Low Fluorination Yields : Use of directed ortho-metalation (DoM) with lithium amides improves regioselectivity.

  • Side Reactions in Alkylation : Bulky bases (e.g., DIPEA) suppress elimination.

  • Chromatography Losses : Recrystallization in ethanol/water mixtures enhances recovery .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom and morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog 1: 1-(4-Methoxyphenyl)-2-[3-(Morpholin-4-yl)propyl]-1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-Dione

Key Differences :

  • Position 1 Substituent : 4-Methoxyphenyl vs. methyl benzoate in the target compound.
  • Position 7 : Lacks the fluoro substituent present in the target compound.

Implications :

  • The methoxy group may reduce metabolic stability compared to the methyl ester, which is more resistant to hydrolysis.
  • Absence of 7-fluoro could diminish binding specificity to targets requiring halogen interactions .

Structural Analog 2: Methyl 4-{7-Fluoro-3,9-Dioxo-2-[(Pyridin-3-yl)methyl]-1,2,3,9-Tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate

Key Differences :

  • Position 2 Substituent : Pyridin-3-ylmethyl vs. morpholin-4-ylpropyl in the target compound.
  • Molecular Formula : Reported as C₄H₇N₅O (likely a typographical error; the correct formula would reflect the compound’s complexity) .

Implications :

  • Both compounds retain the 7-fluoro and methyl benzoate groups, suggesting shared pharmacokinetic profiles but divergent bioactivity due to the Position 2 substituent .

Tabular Comparison of Key Features

Feature Target Compound Analog 1 (Methoxyphenyl) Analog 2 (Pyridinylmethyl)
Position 1 Substituent Methyl benzoate (prodrug potential) 4-Methoxyphenyl Methyl benzoate
Position 2 Substituent 3-(Morpholin-4-yl)propyl (enhanced solubility) 3-(Morpholin-4-yl)propyl Pyridin-3-ylmethyl (aromatic/basic)
Position 7 Substituent Fluoro (electronegative, binding affinity) None Fluoro
Molecular Weight Not explicitly provided Not explicitly provided Reported as 141.13 g/mol (likely incomplete)
Bioactivity Hypothesized kinase/protease inhibition (structural inference) Undefined in evidence Undefined in evidence

Research Findings and Implications

Physicochemical Properties

  • Morpholine vs. Pyridine : The morpholinylpropyl chain in the target compound likely improves water solubility compared to the pyridine-derived analog, which may exhibit pH-dependent solubility due to pyridine’s basicity .
  • Fluorine Impact : The 7-fluoro group in the target compound and Analog 2 could enhance metabolic stability and target binding via halogen bonds, a feature absent in Analog 1 .

Metabolic and Pharmacokinetic Behavior

  • Methyl Benzoate vs. Methoxyphenyl : The ester group in the target compound may act as a prodrug, undergoing hydrolysis to a carboxylic acid metabolite, whereas the methoxy group in Analog 1 is less metabolically labile .
  • Lumping Strategy Relevance: Compounds with minor structural differences (e.g., substituent groups) may exhibit divergent behaviors despite shared scaffolds, aligning with the lumping strategy’s emphasis on structural similarity for property prediction .

Biological Activity

Methyl 4-{7-fluoro-2-[3-(morpholin-4-yl)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique molecular structure that integrates multiple functional groups. Its potential biological activities make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydrochromeno-pyrrole core , which is notable for its diverse pharmacological properties. The presence of a morpholine ring and a fluorine atom enhances its pharmacological profile, making it useful in various therapeutic applications. The structural complexity allows for various interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of the chromeno-pyrrole scaffold exhibit significant anticancer activity. For instance, some compounds within this class have shown efficacy against multidrug-resistant cancer cell lines and have been evaluated for their anti-HIV-1 activity at noncytotoxic concentrations . The unique combination of functional groups in this compound may confer specific anticancer properties that are not observed in other similar compounds.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that chromeno-pyrrole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like gentamicin . This suggests potential applications in treating bacterial infections.

The mechanism by which this compound exerts its biological effects likely involves modulation of key cellular pathways. Interaction studies indicate that the compound may bind to various biological targets, influencing processes such as cell growth and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Compound AChromone derivative with alkoxy substituentAnticancer properties
Compound BMorpholine-containing pyrazoleAntimicrobial activity
Compound CFluorinated benzoate analogEnzyme inhibition

This compound stands out due to its specific combination of structural features that may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : Research focusing on chromeno-pyrrole derivatives has shown promising results in anticancer assays. For example, specific derivatives were found to inhibit human topoisomerase I—an important target in cancer therapy .
  • Antimicrobial Efficacy : A recent study highlighted the antibacterial properties of chromene-based compounds against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in infectious diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing this compound, and what are critical reaction steps?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs), which are advantageous for constructing complex heterocyclic frameworks. Key steps include:

Coupling of chromenopyrrole and benzoate precursors under reflux conditions.

Functionalization of the morpholinylpropyl and fluoro substituents using nucleophilic substitution or Suzuki-Miyaura cross-coupling.

Optimizing solvent systems (e.g., DMF or THF) to stabilize intermediates and improve yields. Elevated temperatures (80–120°C) are often required for cyclization steps .

  • Table 1 : Example Reaction Conditions

StepReagents/CatalystsSolventTemperature (°C)Yield (%)
CyclizationPd(PPh₃)₄, K₂CO₃DMF10060–75
FluorinationSelectfluor®AcCN8050–65

Q. How can the compound’s structure be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), morpholine N-CH₂ signals (δ 2.5–3.5 ppm), and ester carbonyls (δ 165–170 ppm).

IR Spectroscopy : Detect carbonyl stretches (1670–1750 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹).

HPLC-MS : Verify purity (>95%) using C18 columns (acetonitrile/water gradient) and monitor [M+H]+ ions .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

Use gloves and goggles to avoid skin/eye contact.

Work in a fume hood due to potential respiratory irritancy.

Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

  • Refer to safety data sheets (SDS) for morpholine derivatives, which highlight risks of organ toxicity and recommend immediate medical consultation upon exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency vs. ethereal solvents (THF) for fluorination.
  • Catalyst Selection : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling steps.
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance solubility of ionic intermediates.
  • DoE (Design of Experiments) : Apply factorial designs to analyze interactions between temperature, pressure, and stoichiometry .

Q. What analytical methods resolve contradictions in bioactivity data across studies?

  • Methodology :

Purity Assessment : Use HPLC with certified reference standards (e.g., morpholinylphenyl derivatives in EP 4 374 877 A2) to rule out impurities .

Assay Validation : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) to minimize variability.

Metabolite Profiling : Employ LC-HRMS to identify degradation products that may interfere with activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

Derivatization : Modify the morpholinylpropyl chain (e.g., alkylation, oxidation) or substitute the fluoro group with other halogens (Cl, Br).

In Silico Modeling : Perform docking studies to predict binding affinity with target proteins (e.g., kinases).

Biological Testing : Screen derivatives against panels of cancer cell lines (e.g., NCI-60) to correlate substituents with potency.

  • Prior work on chromenopyrrole analogs demonstrates that electron-withdrawing groups enhance antitumor activity .

Q. What strategies address low solubility in aqueous assays?

  • Methodology :

Prodrug Design : Introduce phosphate or glycoside moieties to the benzoate ester for improved hydrophilicity.

Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles.

Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .

Key Considerations for Data Interpretation

  • Contradictory Spectral Data : If NMR signals overlap (e.g., morpholine CH₂ vs. propyl CH₂), use 2D techniques (COSY, HSQC) for resolution .
  • Biological Replication : Ensure triplicate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) to validate reproducibility .

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